Cas no 1509380-09-9 (2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide)

2-(Dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide is a tertiary amine derivative with potential applications in pharmaceutical and chemical research. Its structure features a dimethylamino group and a pyrrolidinyl moiety, which may contribute to its reactivity and binding properties in medicinal chemistry. The compound's acetamide backbone and ethyl substitution enhance its solubility and stability, making it suitable for synthetic modifications. This molecule could serve as an intermediate in the development of bioactive compounds, particularly those targeting neurological or receptor-based pathways. Its well-defined stereochemistry and functional groups allow for precise structural tuning, supporting its use in drug discovery and mechanistic studies. Further research is needed to explore its full pharmacological potential.
2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide structure
1509380-09-9 structure
商品名:2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide
CAS番号:1509380-09-9
MF:C10H21N3O
メガワット:199.29324221611
CID:5252531

2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide 化学的及び物理的性質

名前と識別子

    • 2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
    • 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide
    • インチ: 1S/C10H21N3O/c1-4-13(9-5-6-11-7-9)10(14)8-12(2)3/h9,11H,4-8H2,1-3H3
    • InChIKey: ODSNQPVZDIXZER-UHFFFAOYSA-N
    • ほほえんだ: O=C(CN(C)C)N(CC)C1CNCC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 194
  • 疎水性パラメータ計算基準値(XlogP): -0.1
  • トポロジー分子極性表面積: 35.6

2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-377590-0.25g
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
1509380-09-9
0.25g
$670.0 2023-03-02
Enamine
EN300-377590-1.0g
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
1509380-09-9
1g
$0.0 2023-06-07
Enamine
EN300-377590-0.1g
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
1509380-09-9
0.1g
$640.0 2023-03-02
Enamine
EN300-377590-2.5g
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
1509380-09-9
2.5g
$1428.0 2023-03-02
Enamine
EN300-377590-5.0g
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
1509380-09-9
5.0g
$2110.0 2023-03-02
Enamine
EN300-377590-0.05g
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
1509380-09-9
0.05g
$612.0 2023-03-02
Enamine
EN300-377590-0.5g
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
1509380-09-9
0.5g
$699.0 2023-03-02
Enamine
EN300-377590-10.0g
2-(dimethylamino)-N-ethyl-N-(pyrrolidin-3-yl)acetamide
1509380-09-9
10.0g
$3131.0 2023-03-02

2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide 関連文献

2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamideに関する追加情報

Introduction to 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide (CAS No. 1509380-09-9)

2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide is a compound of significant interest in the field of pharmaceutical chemistry, exhibiting a complex and intriguing structure that has garnered attention for its potential applications in drug development. This compound, identified by the CAS number 1509380-09-9, belongs to a class of molecules that incorporate both amine and acetamide functional groups, which are well-known for their role in modulating biological pathways. The presence of a pyrrolidine ring further enhances its structural complexity, making it a candidate for further exploration in medicinal chemistry.

The< strong>N-ethyl-N-pyrrolidin-3-ylacetamide moiety is particularly noteworthy, as it suggests a potential for interaction with various biological targets. Pyrrolidine derivatives have been extensively studied due to their ability to mimic natural amino acids and their role in the development of bioactive molecules. The combination of dimethylamine and ethyl groups introduces additional layers of functionality, which can influence both the pharmacokinetic and pharmacodynamic properties of the compound.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and interactions of such compounds with greater accuracy. Studies have indicated that molecules similar to 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide may exhibit potent activity against a range of targets, including enzymes and receptors involved in neurological disorders. The< strong>pyrrolidin-3-ylacetamide scaffold, in particular, has been identified as a promising structure for developing novel therapeutics.

In vitro studies have begun to uncover the potential of this compound in modulating specific biological pathways. For instance, preliminary research suggests that it may interact with enzymes such as kinases and phosphodiesterases, which are implicated in various diseases. The< strong>dimethylamino group, known for its ability to enhance solubility and bioavailability, could play a crucial role in improving the pharmacological profile of the compound. Additionally, the< strong>N-ethyl moiety may contribute to its stability and metabolic resistance, making it a viable candidate for further development.

The pharmaceutical industry has shown increasing interest in developing small molecule inhibitors targeting neurological disorders. The complexity of these diseases often requires multifaceted approaches, and compounds like 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide offer a promising starting point for such endeavors. Researchers are leveraging high-throughput screening techniques to identify derivatives with enhanced efficacy and reduced side effects. The< strong>CAS number 1509380-09-9 serves as a key identifier for this compound, facilitating its study and characterization within academic and industrial settings.

The synthesis of 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers can conduct thorough investigations without compromising on quality. Techniques such as chromatography and spectroscopy play pivotal roles in characterizing the compound's structure and confirming its identity.

Ethical considerations are paramount in pharmaceutical research, and the development of new compounds must adhere to stringent regulatory standards. The< strong>pyrrolidin-3-ylacetamide derivative is being evaluated for its potential therapeutic benefits while also being assessed for any possible adverse effects. Preclinical studies are essential in determining its safety profile before it can be considered for human trials.

The integration of machine learning and artificial intelligence into drug discovery has revolutionized the way researchers approach molecular design. These technologies allow for rapid screening of vast libraries of compounds, identifying those with the highest likelihood of success. 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide represents one such molecule that has emerged from these innovative approaches, highlighting the importance of interdisciplinary collaboration between chemists, biologists, and computer scientists.

The future prospects for this compound are promising, with ongoing research aimed at elucidating its mechanisms of action and exploring new therapeutic applications. As our understanding of biological systems continues to grow, so too does our ability to design molecules that can interact with them in meaningful ways. The< strong>CAS number 1509380-09-9 will remain a crucial reference point for researchers studying this fascinating compound.

In conclusion, 2-(dimethylamino)-N-ethyl-N-pyrrolidin-3-ylacetamide is a structurally complex molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further exploration, particularly in the context of neurological disorders. With advancements in synthetic chemistry and computational methods, researchers are well-positioned to unlock its full therapeutic potential.

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